beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt
Overview
Description
beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt: is a conjugated form of estradiol, a potent estrogen hormone. This compound is characterized by the addition of glucuronic acid and sulfate groups, which significantly alter its solubility, stability, and biological activity. The molecular formula of this compound is C24H30O11S•K2, and it has a molecular weight of 604.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt typically involves multiple steps:
Glucuronidation: Estradiol is first reacted with glucuronic acid in the presence of catalysts such as uridine diphosphate-glucuronic acid (UDPGA) and glucuronosyltransferase enzymes. This reaction attaches the glucuronic acid moiety to the estradiol molecule.
Sulfation: The glucuronidated estradiol is then sulfated using sulfur trioxide-pyridine complex or chlorosulfonic acid, which introduces the sulfate group.
Salt Formation: Finally, the dipotassium salt form is achieved by neutralizing the sulfated product with potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using bioreactors for the enzymatic reactions and continuous flow reactors for the chemical sulfation steps. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, replacing it with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under mild acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted estradiol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is used as a model compound to study conjugation reactions and the effects of glucuronidation and sulfation on steroid hormones.
Biology
In biological research, this compound is used to investigate the metabolism and excretion of estrogens. It serves as a substrate to study the activity of glucuronosyltransferases and sulfotransferases.
Medicine
Medically, this compound is studied for its potential role in hormone replacement therapy and its effects on estrogen receptor signaling pathways.
Industry
In the pharmaceutical industry, this compound is used in the development of estrogenic drugs and in the formulation of hormone therapies.
Mechanism of Action
The mechanism of action of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt involves its interaction with estrogen receptors. Upon administration, the compound is hydrolyzed to release active estradiol, which then binds to estrogen receptors in target tissues. This binding activates the receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
- beta-Estradiol 3-(beta-D-glucuronide) sodium salt
- beta-Estradiol 17-(beta-D-glucuronide) sodium salt
- beta-Estradiol 3,17-disulfate dipotassium salt
Uniqueness
Compared to its analogs, beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is unique due to its dual conjugation with both glucuronic acid and sulfate. This dual conjugation significantly enhances its water solubility and alters its pharmacokinetic properties, making it a valuable compound for studying estrogen metabolism and excretion.
Properties
InChI |
InChI=1S/C24H32O11S.K/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSWOHHNKXNEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[K] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32KO11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585146 | |
Record name | PUBCHEM_16219309 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99156-45-3 | |
Record name | PUBCHEM_16219309 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-Estradiol 3-(β-D-glucuronide) 17-sulfate dipotassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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